molecular formula C13H19N3O2 B2762607 6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1132676-30-2

6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2762607
CAS No.: 1132676-30-2
M. Wt: 249.314
InChI Key: JJEKKKYYPQLWSC-UHFFFAOYSA-N
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Description

6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a sophisticated chemical scaffold designed for pharmaceutical and biological research. This compound features a 6-aminopyrimidine-2,4-dione core, a structure recognized for its wide pharmacological potential . The core pyrimidinedione structure is a key building block in nucleic acids, and its derivatives are extensively investigated for their ability to modulate various biological pathways . Specifically, tetrahydropyrimidine (THPM) analogs have demonstrated significant biological activities, including antimicrobial and anticancer properties in preclinical research . The unique bicyclo[2.2.1]heptane moiety, a norbornane derivative, confers significant structural rigidity and stereochemical definition, which is valuable in medicinal chemistry for exploring ligand-receptor interactions and enhancing metabolic stability . Researchers can leverage this compound as a key intermediate in multicomponent reactions, such as the Biginelli synthesis, to create diverse chemical libraries for high-throughput screening . Its structure aligns with the design of novel compounds for investigating dual-inhibitor therapies, particularly in oncology research related to targets like BRD4 and PLK1 . This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-amino-1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-7(10-5-8-2-3-9(10)4-8)16-11(14)6-12(17)15-13(16)18/h6-10H,2-5,14H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEKKKYYPQLWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)N3C(=CC(=O)NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that the compound has shown high toxicity towards human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells. This suggests that the compound may target cellular processes that are crucial for the survival and proliferation of these cancer cells.

Result of Action

The compound has been observed to exhibit high toxicity towards human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells. This suggests that the compound’s action results in the death of these cancer cells.

Biological Activity

6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 1132676-30-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 249.31 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that may influence its interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
Human leukemia HL-605.0
Cervix carcinoma KB3-17.5
Colon carcinoma HCT1166.0

The compound's cytotoxicity suggests a potential role as an anticancer agent. The exact mechanisms through which it induces cell death remain under investigation but may involve disruption of cellular functions leading to apoptosis.

While the precise mechanism of action is not fully elucidated, preliminary studies suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival:

  • Target Interaction : It is hypothesized that the compound interacts with specific proteins or enzymes that are essential for cancer cell proliferation.
  • Cell Cycle Arrest : Evidence indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth.

In Vitro Studies

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Inhibition of Proliferation : Significant reduction in cell viability was observed across all tested lines.
  • Induction of Apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating elevated levels of apoptosis.

In Vivo Studies

Although limited in scope, preliminary animal studies have suggested that administration of the compound can lead to tumor regression in xenograft models of human cancers. Further investigation is required to assess its pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-amino-tetrahydropyrimidine-dione derivatives, and how can they be adapted for this compound?

  • Answer : The synthesis typically involves multi-step protocols starting from 6-amino-uracil precursors. Key steps include alkylation or coupling reactions to introduce substituents like the bicyclo[2.2.1]heptane group. For example, optimized oxidation using Dess-Martin periodinane (DMP) in anhydrous conditions achieves high yields (up to 91%) for intermediates, as demonstrated in related pyrimidine syntheses . Reductive amination or pH-controlled reactions (e.g., sodium cyanoborohydride at pH 6) may further refine stereochemical outcomes .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key data should be prioritized?

  • Answer : Essential techniques include:

  • IR spectroscopy : Confirm carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and NH₂/NH vibrations .
  • NMR : ¹H/¹³C NMR to resolve bicycloheptane protons (δ 1.2–2.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm).
  • Elemental analysis : Validate purity (>95%) and stoichiometry.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Answer : Prioritize in vitro enzyme inhibition assays (e.g., dihydrofolate reductase, DHFR) using UV-Vis spectrophotometry to monitor NADPH oxidation. Include positive controls (e.g., methotrexate) and dose-response curves (IC₅₀ calculations). Cell-based cytotoxicity assays (MTT or resazurin) can assess selectivity .

Advanced Research Questions

Q. What strategies optimize the bicyclo[2.2.1]heptane moiety’s stereochemical integration during synthesis, and how does this affect bioactivity?

  • Answer : Stereocontrol can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using enantiopure bicycloheptane precursors in alkylation steps ensures defined configurations. Comparative SAR studies show that endo vs. exo bicyclo orientations significantly impact target binding (e.g., DHFR inhibition improved by 3–5× with endo configuration) .

Q. How can contradictory data on enzyme inhibition potency between studies be resolved?

  • Answer : Discrepancies often arise from:

  • Assay variability : Standardize buffer pH (e.g., ammonium acetate pH 6.5) and temperature .
  • Substituent effects : Compare electron-withdrawing/donating groups (e.g., chloro vs. methoxy) on the pyrimidine ring. For instance, 5-chloro analogs in related compounds show 10× higher potency than methoxy derivatives .
  • Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) to validate reproducibility .

Q. What advanced computational methods support the study of this compound’s structure-activity relationships (SAR)?

  • Answer : Employ density functional theory (DFT) to map electrostatic potentials and H-bonding sites. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) reveal binding stability with DHFR. Docking scores (AutoDock Vina) correlate with experimental IC₅₀ values (R² >0.85) .

Q. How does the bicyclo[2.2.1]heptane group influence physicochemical properties like solubility and logP?

  • Answer : The bicyclo moiety increases logP by ~1.5 units compared to linear alkyl chains, reducing aqueous solubility. Counteract this via salt formation (e.g., HCl salts) or co-solvent systems (e.g., PEG-400/water) . HPLC-UV (C18 column, acetonitrile/water gradient) quantifies solubility profiles .

Q. What in vivo models are appropriate for preclinical evaluation, and how should pharmacokinetic (PK) parameters be analyzed?

  • Answer : Use Sprague-Dawley rats for PK studies (IV/PO dosing). Monitor plasma concentrations via LC-MS/MS, calculating:

  • AUC₀–∞ : >500 ng·h/mL for therapeutic relevance.
  • Half-life (t₁/₂) : Optimize to >4 h for sustained action.
  • Bioavailability (F) : >20% via oral administration .

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